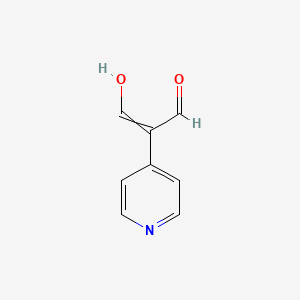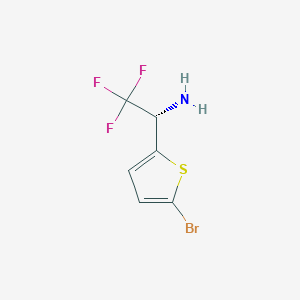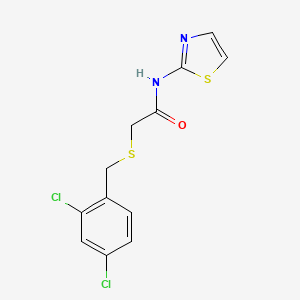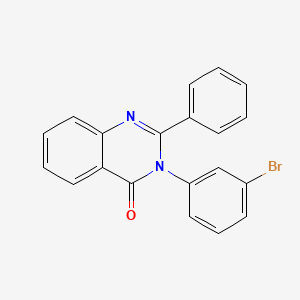![molecular formula C18H22N2S2 B15148902 N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine](/img/structure/B15148902.png)
N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine is a complex heterocyclic compound featuring a quinoline core fused with a dithiolo ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2-dithiol-3-thione with a suitable amine, such as cyclohexylamine, under acidic conditions to form the desired imine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
The compound has shown potential as a protein kinase inhibitor, making it a candidate for anticancer drug development. Studies have demonstrated its ability to inhibit various kinases, which are crucial in cell signaling pathways involved in cancer progression .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell growth and survival . The dithioloquinoline core plays a crucial role in this binding process, providing the necessary structural framework for effective inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- (1Z)-N-(3,4-Dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
- (1Z)-N-(3-Chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-imine
Uniqueness
What sets (1Z)-N-cyclohexyl-4,4-dimethyl-5H-[1,2]dithiolo[3,4-c]quinolin-1-imine apart from similar compounds is its cyclohexyl group, which enhances its lipophilicity and potentially improves its bioavailability. Additionally, the specific substitution pattern on the quinoline core contributes to its unique electronic properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H22N2S2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
N-cyclohexyl-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C18H22N2S2/c1-18(2)16-15(13-10-6-7-11-14(13)20-18)17(22-21-16)19-12-8-4-3-5-9-12/h6-7,10-12,20H,3-5,8-9H2,1-2H3 |
Clave InChI |
BSXJDEIJBJBKOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=CC=CC=C3N1)C(=NC4CCCCC4)SS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)

![1-({[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)naphthalen-2-ol](/img/structure/B15148840.png)



![2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B15148857.png)
![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148862.png)
![N-(4-{[4-(4-methylphenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B15148869.png)
![2-Methyl-3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B15148873.png)
![N-(furan-2-ylmethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B15148887.png)
![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)

